molecular formula C15H21NO3 B039692 1,2,3,6-Tetrahydro-1-methyl-4-(2,4,6-trimethoxyphenyl)-pyridine CAS No. 113225-07-3

1,2,3,6-Tetrahydro-1-methyl-4-(2,4,6-trimethoxyphenyl)-pyridine

Cat. No.: B039692
CAS No.: 113225-07-3
M. Wt: 263.33 g/mol
InChI Key: VWRZNLHDQXFHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine is a chemical compound known for its unique structure and properties It consists of a tetrahydropyridine ring substituted with a methyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethoxybenzaldehyde and 1-methyl-1,2,3,6-tetrahydropyridine.

    Condensation Reaction: The key step involves a condensation reaction between 2,4,6-trimethoxybenzaldehyde and 1-methyl-1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst, such as piperidine or pyrrolidine.

    Reaction Conditions: The reaction is typically carried out under reflux conditions in an organic solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine.

Industrial Production Methods

In an industrial setting, the production of 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine may involve large-scale batch or continuous processes. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced with other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents (methyl iodide) in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine
  • 1-Methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol
  • 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridinyl-2ˊ-hydroxy chalcones

Uniqueness

1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine stands out due to its specific substitution pattern and the presence of the tetrahydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-methyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-16-7-5-11(6-8-16)15-13(18-3)9-12(17-2)10-14(15)19-4/h5,9-10H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRZNLHDQXFHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=C(C=C(C=C2OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432309
Record name 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113225-07-3
Record name 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-methyl-4-piperidone (340 g, 3.0 mol) was added slowly, to a solution of 1,3,5-trimethoxybenzene (500 g, 2.97 mol) in glacial acetic acid (600 mL), maintaining the temperature of the reaction mixture below 40° C. Conc. HCl (450 mL) was added over 20 min. The temperature was raised to 85-90° C. and the reaction mixture was stirred for 3.5 h. It was allowed to cool to 40° C., poured over crushed ice (4 kg) and stirred for 20 min. The precipitate of unreacted 1,3,5-trimethoxybenzene was filtered off. The filtrate was basified, below 10° C., to pH 11-12 using a 50% aqueous NaOH solution. The off white solid obtained was filtered, washed with water and dried to obtain the compound, 1-methyl-4-(2,4,6-trimethoxy-phenyl)-1,2,3,6-tetrahydropyridine.
Quantity
340 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
4 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,6-Tetrahydro-1-methyl-4-(2,4,6-trimethoxyphenyl)-pyridine
Reactant of Route 2
Reactant of Route 2
1,2,3,6-Tetrahydro-1-methyl-4-(2,4,6-trimethoxyphenyl)-pyridine
Reactant of Route 3
Reactant of Route 3
1,2,3,6-Tetrahydro-1-methyl-4-(2,4,6-trimethoxyphenyl)-pyridine
Reactant of Route 4
Reactant of Route 4
1,2,3,6-Tetrahydro-1-methyl-4-(2,4,6-trimethoxyphenyl)-pyridine
Reactant of Route 5
1,2,3,6-Tetrahydro-1-methyl-4-(2,4,6-trimethoxyphenyl)-pyridine
Reactant of Route 6
Reactant of Route 6
1,2,3,6-Tetrahydro-1-methyl-4-(2,4,6-trimethoxyphenyl)-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.